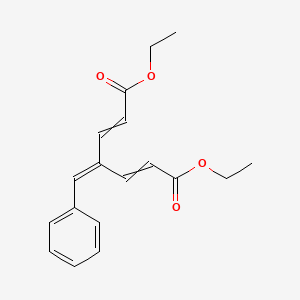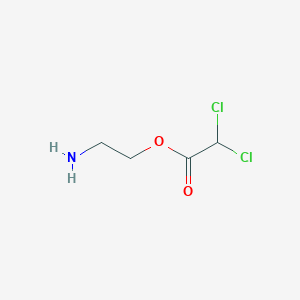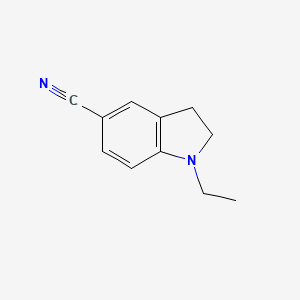
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione is an organic compound with a complex structure that includes multiple aromatic rings and a cyclopentane ring
Vorbereitungsmethoden
The synthesis of 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl groups: This step involves Friedel-Crafts alkylation reactions to attach phenyl groups to the cyclopentane ring.
Formation of the trione structure: This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Analyse Chemischer Reaktionen
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trione structure to diols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione include:
2,2’-Diphenyl-3,3’-Diindolylmethane: Known for its anticancer properties.
3,3’-Diindolylmethane: Exhibits antibacterial activity.
Indole derivatives: Possess various biological activities such as antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not seen with other similar compounds.
Eigenschaften
CAS-Nummer |
92835-12-6 |
|---|---|
Molekularformel |
C25H18O3 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3-(2,2-diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione |
InChI |
InChI=1S/C25H18O3/c26-23-21(24(27)25(28)22(23)19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16,20,22H |
InChI-Schlüssel |
SJWATTDQBZWWQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)C(=CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)


![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)

![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)

![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)


![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
